Tacrolimus

Catalog No.
S001610
CAS No.
104987-11-3
M.F
C44H69NO12
M. Wt
804.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tacrolimus

CAS Number

104987-11-3

Product Name

Tacrolimus

IUPAC Name

(1R,9S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

Molecular Formula

C44H69NO12

Molecular Weight

804.0 g/mol

InChI

InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39?,40+,44+/m0/s1

InChI Key

QJJXYPPXXYFBGM-JKBWTTSLSA-N

SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC

Solubility

Insoluble

Synonyms

Anhydrous Tacrolimus, Anhydrous, Tacrolimus, FK 506, FK-506, FK506, FR 900506, FR-900506, FR900506, Prograf, Prograft, Tacrolimus, Tacrolimus Anhydrous, Tacrolimus, Anhydrous

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)OC([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC

Description

The exact mass of the compound Tacrolimus is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1.824x10-2 mg/l at 25 °c (est)4.02e-03 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758659. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides. It belongs to the ontological category of macrolide lactam in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Organ Transplantation

Tacrolimus is a cornerstone medication in preventing organ rejection after transplantation. It works by suppressing the immune system's T-lymphocytes, which can attack the transplanted organ [1]. Research has been crucial in establishing optimal dosing regimens and combination therapies with other immunosuppressants to balance efficacy and minimize side effects [2].

  • Source 1:
  • Source 2:

Autoimmune Diseases

Tacrolimus's immunosuppressive properties are being explored in treating various autoimmune diseases. Research is ongoing to investigate its effectiveness in conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel disease [3, 4, 5]. Studies are evaluating its ability to modulate the immune response and reduce inflammation associated with these conditions.

  • Source 3:
  • Source 4:
  • Source 5:

Skin Diseases

Topical formulations of Tacrolimus have shown promise in treating inflammatory skin conditions such as atopic dermatitis and eczema. Research focuses on its ability to reduce inflammation, itching, and improve skin barrier function [6, 7]. Studies are also exploring its potential for other skin conditions like vitiligo.

  • Source 6:
  • Source 7:

Cancer Research

Emerging research explores the potential of Tacrolimus in cancer treatment. Studies are investigating its ability to target specific pathways involved in tumor growth and survival [8]. This is an active area of research, and further investigation is needed to determine its therapeutic potential.

  • Source 8:

Tacrolimus is a potent immunosuppressive agent classified as a macrolide antibiotic. It was first discovered in 1984 from the fermentation broth of the soil bacterium Streptomyces tsukubaensis. The chemical structure of tacrolimus is characterized by a large lactone ring, consisting of 44 carbon atoms, 69 hydrogen atoms, one nitrogen atom, and 12 oxygen atoms, with a molecular weight of approximately 804.0182 g/mol. Its chemical formula is C44H69NO12C_{44}H_{69}NO_{12} . Tacrolimus is primarily used to prevent organ rejection in transplant patients and treat various autoimmune conditions.

Tacrolimus acts as an immunosuppressant by inhibiting calcineurin, a phosphatase enzyme crucial for T-lymphocyte activation. By binding to a specific cytosolic protein (FKBP12), Tacrolimus forms a complex that inactivates calcineurin. This prevents T-lymphocytes from performing their immune functions, thereby suppressing the immune response and reducing the risk of organ rejection.

Tacrolimus is a potent drug with potential side effects. These include:

  • Nephrotoxicity: Can damage the kidneys, requiring careful monitoring of kidney function during treatment [].
  • Neurotoxicity: May cause tremors, headaches, and confusion [].
  • Hyperglycemia: Can increase blood sugar levels [].
  • Increased risk of infection: By suppressing the immune system, Tacrolimus increases susceptibility to infections [].

Tacrolimus is not flammable but should be handled with care due to its potential health risks.

Data and Case Studies:

  • A study published in Transplantation Reviews found that Tacrolimus, compared to cyclosporine A (another immunosuppressant), resulted in lower rates of acute rejection episodes following kidney transplantation.
  • However, a case study reported in BMJ Case Reports highlighted the potential for Tacrolimus-induced nephrotoxicity, emphasizing the need for close monitoring during treatment.

Tacrolimus functions primarily through its interaction with the immunophilin FK506 binding protein (FKBP-12). This binding forms a complex that inhibits the phosphatase activity of calcineurin, a critical enzyme in T-cell activation. The inhibition of calcineurin prevents the dephosphorylation of nuclear factor of activated T cells (NF-AT), thus blocking the transcription of interleukin-2 and other cytokines essential for T-cell proliferation and activation . The metabolic pathway involves cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which convert tacrolimus into several metabolites, including 13-demethyl tacrolimus and 31-demethyl tacrolimus .

Tacrolimus exhibits significant immunosuppressive properties, making it effective in preventing transplant rejection. It selectively inhibits T-cell activation by interfering with calcium-dependent signaling pathways. This results in reduced production of key cytokines such as interleukin-2, interleukin-3, interleukin-4, and tumor necrosis factor-alpha . Additionally, tacrolimus has been shown to downregulate IgE receptors on mast cells and basophils, contributing to its efficacy in treating atopic dermatitis .

The biosynthesis of tacrolimus involves a hybrid pathway combining type I polyketide synthases and nonribosomal peptide synthetases. The process begins with the formation of a starter unit from chorismic acid, followed by the incorporation of various elongation units such as malonyl-CoA and methylmalonyl-CoA. Enzymes encoded by specific genes facilitate these steps, leading to the cyclization and post-synthetic modifications that yield biologically active tacrolimus .

Tacrolimus is widely used in clinical settings for:

  • Organ Transplantation: To prevent acute rejection in kidney, liver, heart, and lung transplant recipients.
  • Dermatological Conditions: As a topical treatment for moderate to severe atopic dermatitis when conventional therapies fail.
  • Other Autoimmune Disorders: Such as severe refractory uveitis and vitiligo .

Tacrolimus interacts with various medications and substances that can affect its metabolism or efficacy. Notably:

  • Cyclosporine: Concomitant use may require careful monitoring due to potential increased toxicity.
  • CYP3A Inhibitors/Inducers: Medications affecting cytochrome P450 enzymes can significantly alter tacrolimus levels, necessitating dose adjustments .
  • Herbal Supplements: Products like St. John's Wort can reduce tacrolimus effectiveness due to enzyme induction .

Several compounds share similarities with tacrolimus in terms of their immunosuppressive properties or mechanisms of action. Here are some notable examples:

Compound NameClassMechanism of ActionUnique Features
CyclosporineCyclic peptideInhibits calcineurin similar to tacrolimusStructurally distinct; more widely used historically
SirolimusMacrolideInhibits mammalian target of rapamycin (mTOR)Different mechanism; used primarily for renal transplants
EverolimusMacrolideSimilar to sirolimus; mTOR inhibitorUsed in oncology as well as transplantation
Mycophenolate mofetilProdrugInhibits lymphocyte proliferation via purine synthesisOften used in combination with other immunosuppressants

Tacrolimus is unique due to its specific binding affinity for FKBP-12 and its potent effects on T-cell signaling pathways compared to these other agents . Its distinct biosynthesis pathway also contributes to its unique pharmacological profile.

Physical Description

Solid

XLogP3

2.7

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

803.48197664 g/mol

Monoisotopic Mass

803.48197664 g/mol

Heavy Atom Count

57

LogP

3.3
log Kow = 3.03 (est)

Appearance

White powder

Melting Point

126 °C

UNII

Y5L2157C4J
WM0HAQ4WNM

Related CAS

109581-93-3 (Hydrate)
104987-11-3 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Use and Manufacturing

Tacrolimus is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Immediate-release formulations of tacrolimus are indicated for the prophylaxis of organ rejection in adult and pediatric patients receiving allogeneic liver, kidney, heart, or lung transplants, in combination with other immunosuppressants. Extended-release formulations of tacrolimus are indicated for the prophylaxis of organ rejection in adult and pediatric patients receiving kidney transplants, in combination with other immunosuppressants, and may be used in patients converted from immediate-release formulations. Topical tacrolimus ointment is indicated as second-line therapy for short-term and non-continuous treatment of moderate-to-severe atopic dermatitis in non-immunocompromised adults and children who have failed to respond adequately to other topical treatments or for whom alternative treatments are not advisable. Both available strengths are indicated in adult patients, while only the lower strength (0.03%) formulation is indicated in pediatric patients between 2 and 15 years of age.
FDA Label
Prophylaxis of transplant rejection in adult kidney or liver allograft recipients. Treatment of allograft rejection resistant to treatment with other immunosuppressive medicinal products in adult patients.
Prophylaxis of transplant rejection in adult and paediatric, kidney, liver or heart allograft recipients. Treatment of allograft rejection resistant to treatment with other immunosuppressive medicinal products in adult and paediatric patients.
Flare treatmentAdults and adolescents (16 years of age and above)Treatment of moderate to severe atopic dermatitis in adults who are not adequately responsive to or are intolerant of conventional therapies such as topical corticosteroids. Children (two years of age and above)Treatment of moderate to severe atopic dermatitis in children (two years of age and above) who failed to respond adequately to conventional therapies such as topical corticosteroids. Maintenance treatmentMaintenance treatment of moderate to severe atopic dermatitis for the prevention of flares and the prolongation of flare-free intervals in patients experiencing a high frequency of disease exacerbations (i. e. occurring four or more times per year) who have had an initial response to a maximum of six weeks treatment of twice daily tacrolimus ointment (lesions cleared, almost cleared or mildly affected).
Treatment of moderate to severe atopic dermatitis in adults who are not adequately responsive to or are intolerant of conventional therapies such as topical corticosteroids. Treatment of moderate to severe atopic dermatitis in children (2 years of age and above) who failed to respond adequately to conventional therapies such as topical corticosteroids. Maintenance treatment of moderate to severe atopic dermatitis for the prevention of flares and the prolongation of flare-free intervals in patients experiencing a high frequency of disease exacerbations (i. e. occurring 4 or more times per year) who have had an initial response to a maximum of 6 weeks treatment of twice daily tacrolimus ointment (lesions cleared, almost cleared or mildly affected).
Prevention of solid organ transplant rejection, Treatment of solid organ transplant rejection

Livertox Summary

Tacrolimus is a calcineurin inhibitor and potent immunosuppressive agent used largely as a means of prophylaxis against cellular rejection after transplantation. Tacrolimus therapy can be associated with mild serum enzyme elevations, and it has been linked to rare instances of clinically apparent cholestatic liver injury.

Drug Classes

Transplant Agents

Therapeutic Uses

Immunosuppressive Agents
Prograf is indicated for the prophylaxis of organ rejection in patients receiving allogeneic kidney transplants. It is recommended that Prograf be used concomitantly with azathioprine or mycophenolate mofetil (MMF) and adrenal corticosteroids. /Included in US product label/
Prograf is indicated for the prophylaxis of organ rejection in patients receiving allogeneic liver transplants. It is recommended that Prograf be used concomitantly with adrenal corticosteroids. Therapeutic drug monitoring is recommended for all patients receiving Prograf. /Included in US product label/
Prograf is indicated for the prophylaxis of organ rejection in patients receiving allogeneic heart transplants. It is recommended that Prograf be used concomitantly with azathioprine or mycophenolate mofetil (MMF) and adrenal corticosteroids. /Included in US product label/
For more Therapeutic Uses (Complete) data for Tacrolimus (13 total), please visit the HSDB record page.

Pharmacology

Tacrolimus acts by reducing peptidyl-prolyl isomerase activity by binding to the immunophilin FKBP-12 (FK506 binding protein) creating a new complex. This inhibits both T-lymphocyte signal transduction and IL-2 transcription. Tacrolimus has similar activity to cyclosporine but rates of rejection are lower with tacrolimus. Tacrolimus has also been shown to be effective in the topical treatment of eczema, particularly atopic eczema. It suppresses inflammation in a similar way to steroids, but is not as powerful. An important dermatological advantage of tacrolimus is that it can be used directly on the face; topical steroids cannot be used on the face, as they thin the skin dramatically there. On other parts of the body, topical steroid are generally a better treatment.
Anhydrous from of tacrolimus, a macrolide isolated from Streptomyces tsukubaensis. Tacrolimus binds to the FKBP-12 protein and forms a complex with calcium-dependent proteins, thereby inhibiting calcineurin phosphatase activity and resulting in decreased cytokine production. This agent exhibits potent immunosuppressive activity in vivo and prevents the activation of T-lymphocytes in response to antigenic or mitogenic stimulation. Tacrolimus possesses similar immunosuppressive properties to cyclosporine, but is more potent.

MeSH Pharmacological Classification

Calcineurin Inhibitors

ATC Code

L04AD02
D11AH01
D11AX14
D - Dermatologicals
D11 - Other dermatological preparations
D11A - Other dermatological preparations
D11AH - Agents for dermatitis, excluding corticosteroids
D11AH01 - Tacrolimus
L - Antineoplastic and immunomodulating agents
L04 - Immunosuppressants
L04A - Immunosuppressants
L04AD - Calcineurin inhibitors
L04AD02 - Tacrolimus

Mechanism of Action

Tacrolimus is a macrolide immunosuppressant produced by Streptomyces tsukubaensis. Tacrolimus is commercially available for topical use as a 0.03 or 0.1% ointment. The exact mechanism(s) of action of tacrolimus in the treatment of atopic dermatitis has not been elucidated but appears to involve inhibition of the activation of T cells. Tacrolimus also has been shown to inhibit release of mediators from skin mast cells and basophils and to downregulate the expression of high-affinity receptors for immunoglobulin E (IgE) on Langerhans cells. Although tacrolimus is not genotoxic and does not interact directly with DNA, the drug may impair local immunosurveillance.
Tacrolimus inhibits T-lymphocyte activation, although the exact mechanism of action is not known. Experimental evidence suggests that tacrolimus binds to an intracellular protein, FKBP-12. A complex of tacrolimus-FKBP-12, calcium, calmodulin, and calcineurin is then formed and the phosphatase activity of calcineurin inhibited. This effect may prevent the dephosphorylation and translocation of nuclear factor of activated T-cells (NF-AT), a nuclear component thought to initiate gene transcription for the formation of lymphokines (such as interleukin-2, gamma interferon). The net result is the inhibition of T-lymphocyte activation (i.e., immunosuppression).
The mechanism of action of tacrolimus in atopic dermatitis is not known. While the following have been observed, the clinical significance of these observations in atopic dermatitis is not known. It has been demonstrated that tacrolimus inhibits T-lymphocyte activation by first binding to an intracellular protein, FKBP-12. A complex of tacrolimus-FKBP-12, calcium, calmodulin, and calcineurin is then formed and the phosphatase activity of calcineurin is inhibited. This effect has been shown to prevent the dephosphorylation and translocation of nuclear factor of activated T-cells (NF-AT), a nuclear component thought to initiate gene transcription for the formation of lymphokines (such as interleukin-2, gamma interferon). Tacrolimus also inhibits the transcription for genes which encode IL-3, IL-4, IL-5, GM-CSF, and TNF-a, all of which are involved in the early stages of T-cell activation. Additionally, tacrolimus has been shown to inhibit the release of pre-formed mediators from skin mast cells and basophils, and to down regulate the expression of FceRI on Langerhans cells.
Tacrolimus, formerly known as FK506, is a macrolide antibiotic with immunosuppressive properties. Although structurally unrelated to cyclosporin A (CsA), its mode of action is similar. It exerts its effects principally through impairment of gene expression in target cells. Tacrolimus bonds to an immunophilin, FK506 binding protein (FKBP). This complex inhibits calcineurin phosphatase. The drug inhibits calcium-dependent events, such as interleukin-2 gene transcription, nitric oxide synthase activation, cell degranulation, and apoptosis. Tacrolimus also potentiates the actions of glucocorticoids and progesterone by binding to FKBPs contained within the hormone receptor complex, preventing degradation. The agent may enhance expression of the transforming growth factor beta-1 gene in a fashion analogous to that demonstrated for CsA. T cell proliferation in response to ligation of the T cell receptor is inhibited by tacrolimus. Type 1 T helper cells appear to be preferentially suppressed compared with type 2 T helper cells. T cell-mediated cytotoxicity is impaired. B cell growth and antibody production are affected indirectly by the suppression of T cell-derived growth factors necessary for these functions. Antigen presentation appears to be spared. ...

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphatases [EC:3.1.3.-]
PPP3C/PPP3R/CHP [HSA:5530 5532 5533 5534 5535 11261 63928] [KO:K04348 K06268 K17610 K17611]

Vapor Pressure

8.37X10-32 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

104987-11-3
109581-93-3

Absorption Distribution and Excretion

The aim of this study was to assess tacrolimus levels in breast milk and neonatal exposure during breastfeeding. An observational cohort study was performed in two tertiary referral high-risk obstetric medicine clinics. Fourteen women taking tacrolimus during pregnancy and lactation, and their 15 infants, 11 of whom were exclusively breast-fed, were assessed. Tacrolimus levels were analyzed by liquid chromatography-tandem mass spectrometry. Samples from mothers and cord blood were collected at delivery and from mothers, infants, and breast milk postnatally where possible. All infants with serial sampling had a decline in tacrolimus level, which was approximately 15% per day (ratio of geometric mean concentrations 0.85; 95% confidence interval, 0.82-0.88; P<0.001). Breast-fed infants did not have higher tacrolimus levels compared with bottle-fed infants (median 1.3 ug/L [range, 0.0-4.0] versus 1.0 ug/L (range, 0.0-2.3), respectively; P=0.91). Maximum estimated absorption from breast milk is 0.23% of maternal dose (weight-adjusted). Ingestion of tacrolimus by infants via breast milk is negligible. Breastfeeding does not appear to slow the decline of infant tacrolimus levels from higher levels present at birth.
Maternal and umbilical cord (venous and arterial) samples were obtained at delivery from eight solid organ allograft recipients to measure tacrolimus and metabolite bound and unbound concentrations in blood and plasma. Tacrolimus pharmacokinetics in breast milk were assessed in one subject. Mean (+ or - SD) tacrolimus concentrations at the time of delivery in umbilical cord venous blood (6.6 + or - 1.8 ng ml(-1)) were 71 + or - 18% (range 45-99%) of maternal concentrations (9.0 + or - 3.4 ng ml(-1)). The mean umbilical cord venous plasma (0.09 + or - 0.04 ng ml(-1)) and unbound drug concentrations (0.003 + or - 0.001 ng ml(-1)) were approximately one fifth of the respective maternal concentrations. Arterial umbilical cord blood concentrations of tacrolimus were 100 + or - 12% of umbilical venous concentrations. In addition, infant exposure to tacrolimus through the breast milk was less than 0.3% of the mother's weight-adjusted dose. Differences between maternal and umbilical cord tacrolimus concentrations may be explained in part by placental P-gp function, greater red blood cell partitioning and higher haematocrit levels in venous cord blood.
Ten colostrum samples were obtained from six women in the immediate postpartum period (0-3 days) with a mean drug concentration of 0.79 ng/mL (range 0.3-1.9 ng/mL). The median milk:maternal plasma ratio was 0.5.
The plasma protein binding of tacrolimus is approximately 99% and is independent of concentration over a range of 5-50 ng/mL. Tacrolimus is bound mainly to albumin and alpha-1-acid glycoprotein, and has a high level of association with erythrocytes. The distribution of tacrolimus between whole blood and plasma depends on several factors, such as hematocrit, temperature at the time of plasma separation, drug concentration, and plasma protein concentration. In a US study, the ratio of whole blood concentration to plasma concentration averaged 35 (range 12 to 67). There was no evidence based on blood concentrations that tacrolimus accumulates systemically upon intermittent topical application for periods of up to 1 year. As with other topical calcineurin inhibitors, it is not known whether tacrolimus is distributed into the lymphatic system.
For more Absorption, Distribution and Excretion (Complete) data for Tacrolimus (9 total), please visit the HSDB record page.

Metabolism Metabolites

Tacrolimus is extensively metabolized by the mixed-function oxidase system, primarily the cytochrome P-450 system (CYP3A). A metabolic pathway leading to the formation of 8 possible metabolites has been proposed. Demethylation and hydroxylation were identified as the primary mechanisms of biotransformation in vitro. The major metabolite identified in incubations with human liver microsomes is 13-demethyl tacrolimus. In in vitro studies, a 31-demethyl metabolite has been reported to have the same activity as tacrolimus.

Associated Chemicals

Tacrolimus hydrate; 109581-93-3

Wikipedia

Tacrolimus
1,1,1-Trichloroethane

FDA Medication Guides

Astagraf XL
Tacrolimus
CAPSULE, EXTENDED RELEASE;ORAL
ASTELLAS
09/14/2023
11/22/2022
Envarsus XR
Tacrolimus
TABLET, EXTENDED RELEASE;ORAL
VELOXIS PHARMS INC
09/14/2023
Protopic
OINTMENT;TOPICAL
LEO PHARMA AS
02/25/2019

Drug Warnings

/BOXED WARNING/ MALIGNANCIES AND SERIOUS INFECTIONS. Increased risk of development of lymphoma and other malignancies, particularly of the skin, due to immunosuppression. Increased susceptibility to bacterial, viral, fungal, and protozoal infections, including opportunistic infections. Only physicians experienced in immunosuppressive therapy and management of organ transplant patients should prescribe Prograf. Patients receiving the drug should be managed in facilities equipped and staffed with adequate laboratory and supportive medical resources. The physician responsible for maintenance therapy should have complete information requisite for the follow-up of the patient.
/BOXED WARNING/ WARNING: Long-term Safety of Topical Calcineurin Inhibitors Has Not Been Established Although a causal relationship has not been established, rare cases of malignancy (e.g., skin and lymphoma) have been reported in patients treated with topical calcineurin inhibitors, including Protopic Ointment. Therefore: Continuous long-term use of topical calcineurin inhibitors, including Protopic Ointment, in any age group should be avoided, and application limited to areas of involvement with atopic dermatitis; Protopic Ointment is not indicated for use in children less than 2 years of age; Only 0.03% Protopic Ointment is indicated for use in children 2-15 years of age.
Topical tacrolimus therapy should be avoided for malignant or premalignant skin conditions (e.g., cutaneous T-cell lymphoma (CTCL)), which may appear clinically similar to dermatitis.
Because of a potential increased risk for skin cancer, patients /using topical tacrolimus/ should be advised to limit exposure to sunlight or other UV light by wearing protective clothing and using a broad-spectrum sunscreen with a high protection factor.
For more Drug Warnings (Complete) data for Tacrolimus (42 total), please visit the HSDB record page.

Biological Half Life

In a mass balance study of IV administered radiolabeled tacrolimus to 6 healthy volunteers, ... the elimination half-life based on radioactivity was 48.1+ or - 15.9 hours whereas it was 43.5 + or- 11.6 hours based on tacrolimus concentrations. ... When administered PO, the elimination half-life based on radioactivity was 31.9 + or- 10.5 hours whereas it was 48.4 + or - 12.3 hours based on tacrolimus concentrations ... .
... A case of tacrolimus toxicity in a non-transplant patient /is presented/. ... /The/ patient's tacrolimus dose was 2.1 mg/kg/day for 4 days (therapeutic 0.03 to 0.05 mg/kg/day). Her tacrolimus elimination half-life was 16.5 hours, compared to a mean half-life in healthy volunteers of 34.2 +/- 7.7 hours. ...

Use Classification

Human drugs -> Immunosuppressants -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Other dermatological preparations -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Obtained from Streptomyces tsukubaensis. /Tacrolimus hydrate/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: -20 °C Keep in a dry place. /FK-506 monohydrate/
Store at 25 °C (77 °F); excursions permitted to 15 °C-30 °C (59 °F-86 °F).
Store at room temperature 25 °C (77 °F); excursions permitted to 15 deg - 30 °C (59 deg - 86 °F).

Interactions

With a given dose of mycophenolic acid (MPA) products, exposure to MPA is higher with Prograf co-administration than with cyclosporine co-administration because cyclosporine interrupts the enterohepatic recirculation of MPA while tacrolimus does not. Clinicians should be aware that there is also a potential for increased MPA exposure after crossover from cyclosporine to Prograf in patients concomitantly receiving MPA-containing products.
Grapefruit juice inhibits CYP3A-enzymes resulting in increased tacrolimus whole blood trough concentrations, and patients should avoid eating grapefruit or drinking grapefruit juice with tacrolimus.
Since tacrolimus is metabolized mainly by CYP3A enzymes, drugs or substances known to inhibit these enzymes may increase tacrolimus whole blood concentrations. Drugs known to induce CYP3A enzymes may decrease tacrolimus whole blood concentrations. Dose adjustments may be needed along with frequent monitoring of tacrolimus whole blood trough concentrations when Prograf is administered with CYP3A inhibitors or inducers. In addition, patients should be monitored for adverse reactions including changes in renal function and QT prolongation.
Verapamil, diltiazem, nifedipine, and nicardipine inhibit CYP3A metabolism of tacrolimus and may increase tacrolimus whole blood concentrations. Monitoring of whole blood concentrations and appropriate dosage adjustments of tacrolimus are recommended when these calcium channel blocking drugs and tacrolimus are used concomitantly.
For more Interactions (Complete) data for Tacrolimus (18 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions. /FK-506 monohydrate/

Dates

Modify: 2023-09-13
1: Jusko WJ, Kobayashi M. Therapeutic monitoring of tacrolimus (FK 506). Ther
Drug Monit. 1993 Aug;15(4):349. PubMed PMID: 7694395.


2: Piekoszewski W, Chow FS, Jusko WJ. Disposition of tacrolimus (FK 506) in
rabbits. Role of red blood cell binding in hepatic clearance. Drug Metab Dispos.
1993 Jul-Aug;21(4):690-8. PubMed PMID: 7690698.


3: Piekoszewski W, Jusko WJ. Plasma protein binding of tacrolimus in humans. J
Pharm Sci. 1993 Mar;82(3):340-1. PubMed PMID: 7680714.


4: Jegasothy BV, Ackerman CD, Todo S, Fung JJ, Abu-Elmagd K, Starzl TE.
Tacrolimus (FK 506)--a new therapeutic agent for severe recalcitrant psoriasis.
Arch Dermatol. 1992 Jun;128(6):781-5. PubMed PMID: 1376102; PubMed Central PMCID:
PMC3208344.


5: Min DI, Brown T, Hwang GC. Visual compatibility of tacrolimus with commonly
used drugs during simulated Y-site injection. Am J Hosp Pharm. 1992
Dec;49(12):2964-6. PubMed PMID: 1282779.

Explore Compound Types